(R)-2-Amino-2-(benzofuran-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzofuran moiety imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(benzofuran-2-yl)acetic acid.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzofuran-2-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient amidation and reduction steps, as well as advanced chiral resolution methods to obtain the desired enantiomer.
Types of Reactions:
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-substituted benzofuran-2-yl amines.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in various metabolic pathways.
Receptor Modulators: Studied for their ability to modulate receptor activity in biological systems.
Medicine:
Drug Development: Explored as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Antimicrobial Agents: Evaluated for their antimicrobial properties against various pathogens.
Industry:
Agriculture: Used in the development of agrochemicals for crop protection.
Material Science: Investigated for their potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the amino acid portion can form hydrogen bonds with key residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.
Comparison with Similar Compounds
2-(Benzofuran-2-yl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains an additional methylene group, altering its chemical properties and biological activity.
2-(Benzofuran-2-yl)ethanamine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: ®-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino group and a benzofuran ring. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
1260619-31-5 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
PQSKXCUSMBAOPA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.